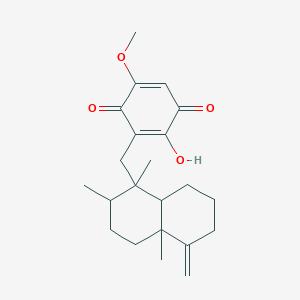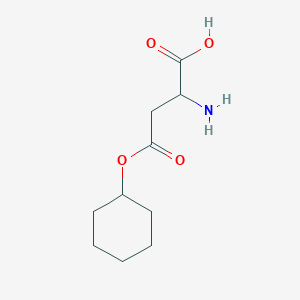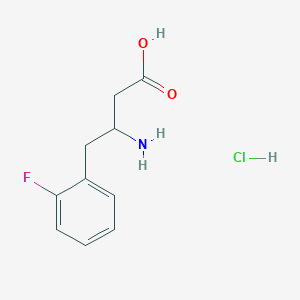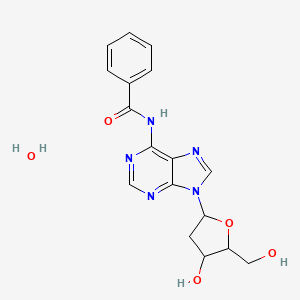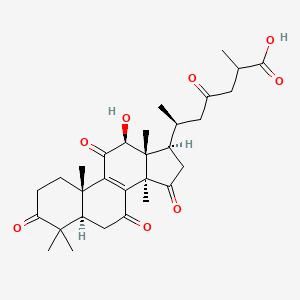
Deacetyl-ganoderic-acid-F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyl-ganoderic-acid-F is a triterpenoid compound isolated from Ganoderma lucidum, a well-known edible and medicinal mushroom. This compound has been traditionally used in Chinese medicine for the treatment of dizziness and insomnia . Recent studies have highlighted its potential therapeutic effects, particularly its anti-inflammatory properties .
Preparation Methods
Deacetyl-ganoderic-acid-F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The mushroom is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound . Industrial production methods may involve large-scale cultivation of Ganoderma lucidum and optimization of extraction and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Deacetyl-ganoderic-acid-F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of triterpenoids.
Mechanism of Action
The mechanism of action of Deacetyl-ganoderic-acid-F involves the inhibition of the NF-κB pathway, which plays a crucial role in the regulation of inflammation. By inhibiting the phosphorylation of IKK and IκB, this compound prevents the nuclear translocation of the NF-κB subunit P65, thereby reducing the expression of pro-inflammatory genes . This results in decreased production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Deacetyl-ganoderic-acid-F is unique among triterpenoids due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. Similar compounds include other triterpenoids isolated from Ganoderma lucidum, such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. These compounds also exhibit various biological activities, but this compound is particularly notable for its potent anti-inflammatory effects .
Properties
Molecular Formula |
C30H40O8 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(6S)-6-[(5R,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1 |
InChI Key |
MNXGGTWKTCLFDT-GKJAHOMTSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)


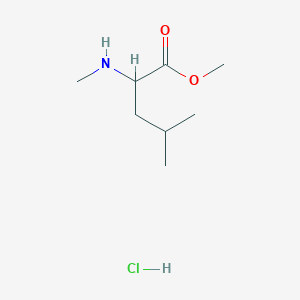
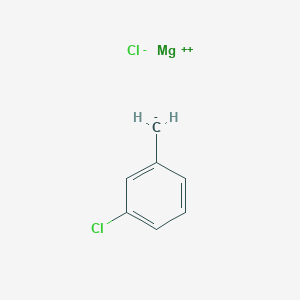
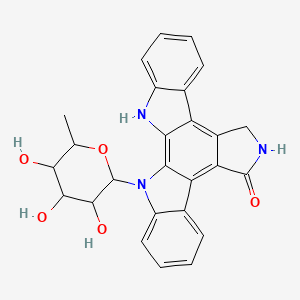
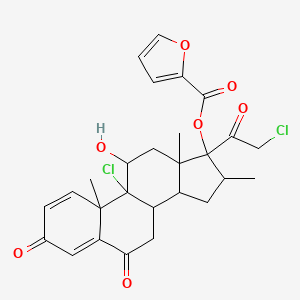
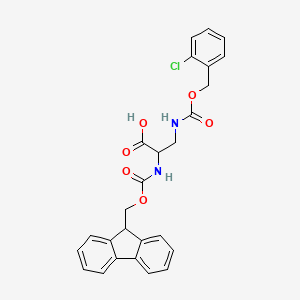
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
